molecular formula C34H34ClN2NaO3S B1662881 Quiflapon sodium CAS No. 147030-01-1

Quiflapon sodium

Cat. No.: B1662881
CAS No.: 147030-01-1
M. Wt: 609.2 g/mol
InChI Key: YPURUCMVRRNPHJ-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Quiflapon sodium, also known as MK-591 sodium, is a selective and specific inhibitor of the 5-Lipoxygenase-activating protein (FLAP) . FLAP plays a crucial role in the biosynthesis of leukotrienes, a group of inflammatory mediators . In addition, this compound has been found to downregulate Protein Kinase C-epsilon (PKCε), a serine/threonine kinase .

Mode of Action

This compound interacts with its targets by inhibiting the activity of FLAP, thereby disrupting the biosynthesis of leukotrienes . This disruption leads to a decrease in the viability of certain cancer cells . Furthermore, the downregulation of PKCε is suggested to be a key mechanism by which this compound induces cell death in pancreatic cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leukotriene biosynthesis pathway . By inhibiting FLAP, this compound disrupts the conversion of arachidonic acid into leukotrienes . This disruption affects downstream signaling mechanisms, including the downregulation of K-Ras and the inhibition of phosphorylation of c-Raf and ERKs . The compound also decreases the phosphorylation of Stat3 at Serine-727 .

Pharmacokinetics

It is noted that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract.

Result of Action

This compound has been shown to induce apoptosis, or programmed cell death, in pancreatic cancer cells . This involves the externalization of phosphatidylserine, cleavage of PARP (poly-ADP ribose polymerase), and degradation of chromatin DNA to nucleosomes . Furthermore, this compound effectively blocks in vitro invasion and soft-agar colony formation by pancreatic cancer cells and decreases pancreatic tumor growth in nude mice xenografts .

Biochemical Analysis

Biochemical Properties

Quiflapon sodium interacts with the 5-Lipoxygenase-activating protein (FLAP), inhibiting its function . FLAP plays a crucial role in the synthesis of leukotrienes, which are lipid mediators involved in inflammatory responses . By inhibiting FLAP, this compound disrupts the production of leukotrienes, potentially affecting various biochemical reactions within the body .

Cellular Effects

This compound has been shown to induce apoptosis in certain cell types . For instance, it has been reported to kill pancreatic cancer cells via induction of apoptosis . This process involves the externalization of phosphatidylserine, cleavage of PARP (poly-ADP ribose polymerase), and degradation of chromatin DNA to nucleosomes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with FLAP, leading to the inhibition of leukotriene biosynthesis . This disruption can lead to the induction of apoptosis in certain cells . Furthermore, this compound has been reported to downregulate protein kinase C-epsilon (PKCε), which plays a significant role in cell survival and proliferation .

Temporal Effects in Laboratory Settings

It has been reported that this compound induces apoptosis within hours of treatment .

Dosage Effects in Animal Models

It has been reported that hyperoxia groups of mice treated with this compound show alveolarization that resembles that of room air controls .

Metabolic Pathways

This compound is involved in the leukotriene biosynthesis pathway by inhibiting FLAP . Leukotrienes are metabolites of arachidonic acid and play key roles in mediating inflammatory responses .

Transport and Distribution

Given its role as a FLAP inhibitor, it is likely to be distributed to sites where leukotriene biosynthesis occurs .

Subcellular Localization

Given its role as a FLAP inhibitor, it is likely to be localized in the vicinity of the cellular membrane where FLAP and the associated leukotriene biosynthesis machinery are located .

Preparation Methods

The synthesis of quiflapon sodium involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods may involve large-scale reactions in batch or continuous flow reactors, followed by purification steps such as crystallization, filtration, and chromatography .

Chemical Reactions Analysis

Quiflapon sodium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35ClN2O3S.Na/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39;/h6-18H,19-21H2,1-5H3,(H,38,39);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPURUCMVRRNPHJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34ClN2NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163579
Record name Quiflapon Sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147030-01-1
Record name Quiflapon Sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quiflapon Sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUIFLAPON SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/321US0I5R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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